

Spectroscopic Profile of Ethyl 3-Ethoxypicolinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-ethoxypicolinate

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **Ethyl 3-ethoxypicolinate**. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided. This guide serves as a valuable resource for the identification and characterization of **Ethyl 3-ethoxypicolinate** in a research and development setting.

Chemical Structure

Chemical Name: **Ethyl 3-ethoxypicolinate** Molecular Formula: $\text{C}_{10}\text{H}_{13}\text{NO}_3$ Molecular Weight: 195.22 g/mol CAS Number: 1215168-86-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 3-ethoxypicolinate**. These predictions are derived from the analysis of its chemical structure and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **Ethyl 3-ethoxypicolinate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1	Doublet	1H	H-6 (Pyridine)
~7.4	Doublet of Doublets	1H	H-4 (Pyridine)
~7.1	Doublet of Doublets	1H	H-5 (Pyridine)
~4.4	Quartet	2H	-OCH ₂ CH ₃ (Ester)
~4.1	Quartet	2H	-OCH ₂ CH ₃ (Ether)
~1.4	Triplet	3H	-OCH ₂ CH ₃ (Ester)
~1.3	Triplet	3H	-OCH ₂ CH ₃ (Ether)

Table 2: Predicted ^{13}C NMR Data for **Ethyl 3-ethoxypicolinate**

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Ester)
~155	C-3 (Ether C on Pyridine)
~148	C-6 (Pyridine)
~140	C-2 (Ester C on Pyridine)
~125	C-4 (Pyridine)
~120	C-5 (Pyridine)
~65	-OCH ₂ CH ₃ (Ether)
~61	-OCH ₂ CH ₃ (Ester)
~14.5	-OCH ₂ CH ₃ (Ether)
~14.0	-OCH ₂ CH ₃ (Ester)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Ethyl 3-ethoxypicolinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2850-3000	Medium	Aliphatic C-H Stretch
~1725	Strong	C=O Stretch (Ester)
~1580, 1470	Medium-Strong	C=C and C=N Stretch (Pyridine Ring)
~1250	Strong	C-O Stretch (Ester)
~1100	Strong	C-O Stretch (Ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **Ethyl 3-ethoxypicolinate**

m/z	Relative Intensity	Possible Fragment
195	Moderate	[M] ⁺ (Molecular Ion)
150	High	[M - OCH ₂ CH ₃] ⁺
122	High	[M - COOCH ₂ CH ₃] ⁺
94	Moderate	[C ₅ H ₄ NO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 3-ethoxypicolinate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 200 ppm.
 - Reference: Solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) and place in a liquid cell.

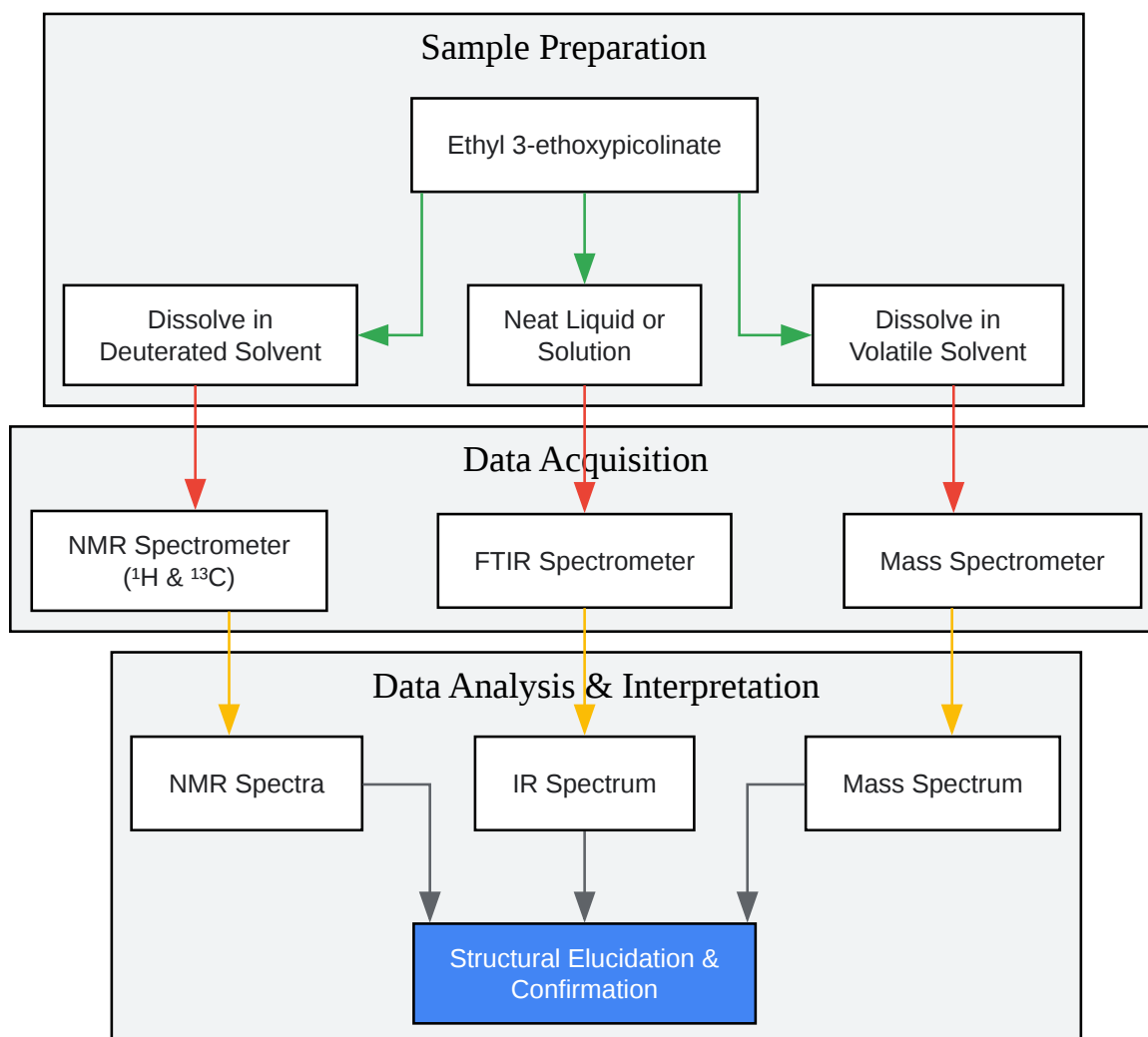
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Mode: Transmittance or Attenuated Total Reflectance (ATR).
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition (Electron Ionization - EI):
 - Mass Spectrometer: A mass spectrometer equipped with an EI source.
 - Ionization Energy: 70 eV.
 - Inlet System: Direct infusion or via Gas Chromatography (GC).
 - Mass Range: m/z 50-500.
 - Detector: Electron multiplier.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 3-ethoxypicolinate**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 1215168-86-7 Ethyl 3-Ethoxypicolinate AKSci 8918FF [aksci.com]

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